2-Nitrodiphenyl-D9
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Overview
Description
2-Nitrodiphenyl-D9: is an isotopically labeled compound with the molecular formula C12H9NO2 and a molecular weight of 199.21 g/mol . It is a deuterated form of 2-nitrodiphenyl, where nine hydrogen atoms are replaced by deuterium. This compound is primarily used in research for studying reaction mechanisms and metabolic pathways due to its unique isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrodiphenyl-D9 typically involves the nitration of biphenyl-D9. The reaction is carried out by treating biphenyl-D9 with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and maintaining stringent reaction conditions to ensure high yield and purity of the product. The use of deuterated biphenyl as a starting material is crucial for the isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
2-Nitrodiphenyl-D9 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon as a catalyst. The reaction is typically carried out under mild conditions.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.
Major Products Formed
Reduction: The major product formed is 2-aminodiphenyl-D9.
Substitution: Depending on the nucleophile used, various substituted diphenyl-D9 derivatives can be formed.
Scientific Research Applications
2-Nitrodiphenyl-D9 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used in studying reaction mechanisms and kinetics by tracking the deuterium atoms.
Biology: Employed in metabolic studies to understand the pathways and transformations of aromatic compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to trace the distribution and metabolism of drug candidates.
Mechanism of Action
The mechanism of action of 2-Nitrodiphenyl-D9 involves its interaction with molecular targets and pathways. In biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The deuterium labeling allows for precise tracking of these interactions and transformations, providing insights into the compound’s effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
2-Nitrodiphenyl: The non-deuterated form of 2-Nitrodiphenyl-D9.
2-Aminodiphenyl-D9: The reduced form of this compound.
2-Nitrobiphenyl-D9: Another isotopically labeled compound with similar applications.
Uniqueness
This compound is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for detailed studies of reaction mechanisms and metabolic pathways, making it a valuable tool in various scientific fields .
Properties
Molecular Formula |
C12H9NO2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(2,3,4,5-tetradeuterio-6-nitrophenyl)benzene |
InChI |
InChI=1S/C12H9NO2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
InChI Key |
YOJKKXRJMXIKSR-LOIXRAQWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[N+](=O)[O-])[2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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